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molecular formula C9H11N3O4 B3394172 Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate CAS No. 90559-63-0

Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate

Cat. No. B3394172
M. Wt: 225.2 g/mol
InChI Key: JWMHRAUUHFSEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09226921B2

Procedure details

To a solution of 2-chloro-3-nitropyridine (25.3 g) in EtOH (300 mL) were added ethyl 2-aminoacetate hydrochloride (28.7 g) and triethylamine (28.9 mL) at room temperature, and the mixture was refluxed for 1 day. The mixture was concentrated under reduced pressure. The residual crystals were removed by filtration and washed with AcOEt. The filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, eluted with 20%-70% AcOEt in hexane). The residual crystals were removed by filtration and washed with IPE. The filtrate was concentrated under reduced pressure to give the title compound (26.9 g).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[NH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(CC)CC)C>CCO>[N+:8]([C:7]1[C:2]([NH:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
28.7 g
Type
reactant
Smiles
Cl.NCC(=O)OCC
Name
Quantity
28.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 day
Duration
1 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual crystals were removed by filtration
WASH
Type
WASH
Details
washed with AcOEt
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, eluted with 20%-70% AcOEt in hexane)
CUSTOM
Type
CUSTOM
Details
The residual crystals were removed by filtration
WASH
Type
WASH
Details
washed with IPE
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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